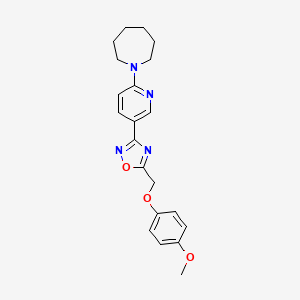
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| This compound | E. coli | 16 µg/mL |
| This compound | P. aeruginosa | 32 µg/mL |
Research indicates that these compounds inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and fatty acid metabolism .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the induction of cell cycle arrest.
Case Study:
A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound’s mechanism involved the activation of caspase pathways leading to programmed cell death .
3. Anti-inflammatory Activity
Oxadiazoles have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| This compound | TNF-alpha | Decreased by 50% at 10 µg/mL |
| This compound | IL-6 | Decreased by 40% at 10 µg/mL |
These findings suggest that this compound could be a promising candidate for treating inflammatory diseases .
4. Neuroprotective Activity
Recent studies have explored the neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
Research by Salama et al. (2020) indicated that certain oxadiazole derivatives improved cognitive function in animal models of Alzheimer's disease. The proposed mechanism involves the inhibition of acetylcholinesterase and reduction of oxidative stress in neuronal cells .
Properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridin-3-yl]-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-26-17-7-9-18(10-8-17)27-15-20-23-21(24-28-20)16-6-11-19(22-14-16)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOKJPIPLDXERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














